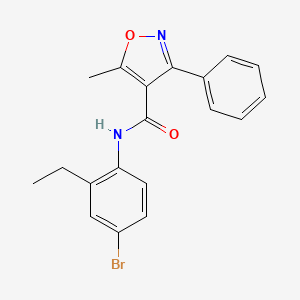
N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide (abbreviated as 4-Br-PEIPC) is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on several targets in the body. One study suggested that this compound can activate the adenosine A1 receptor, which is involved in pain modulation and neuroprotection. Another study proposed that this compound can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and neuronal excitability. Additionally, this compound can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research is its unique chemical structure, which allows for the modulation of multiple targets in the body. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One direction is to further investigate its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in pain management, particularly in chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential targets in the body.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used in various scientific research studies, including neuroprotection, pain management, and inflammation. One study showed that this compound has neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neurons. Another study demonstrated that this compound can reduce pain sensitivity in mice models of inflammatory and neuropathic pain. Additionally, this compound has been shown to have anti-inflammatory effects in vitro and in vivo.
Propiedades
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-3-13-11-15(20)9-10-16(13)21-19(23)17-12(2)24-22-18(17)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSIUMHAMUQTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



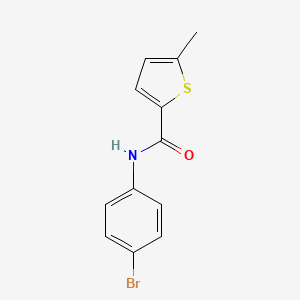
![1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4430342.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B4430348.png)
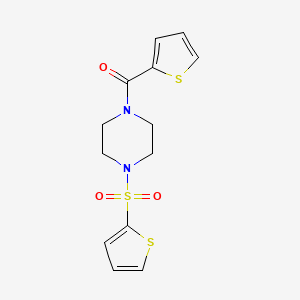
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4430388.png)
![ethyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4430392.png)

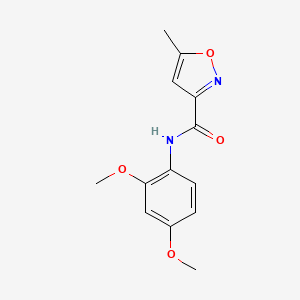

![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4430429.png)

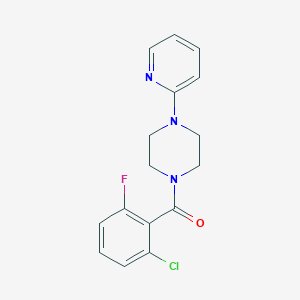
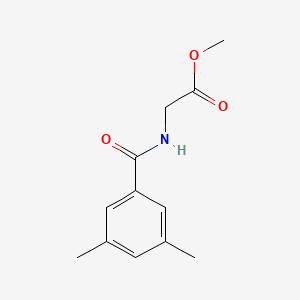
![4-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4430463.png)